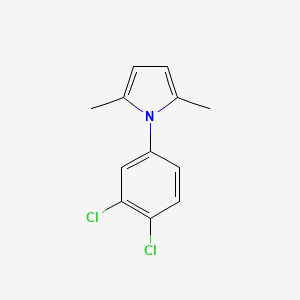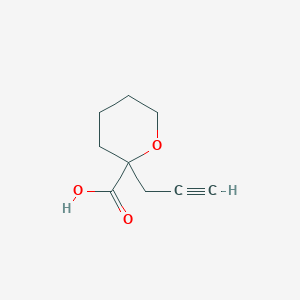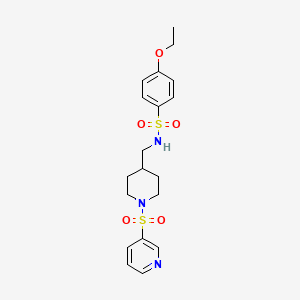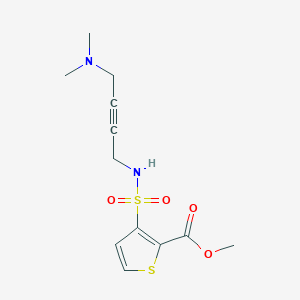
1-(3,4-二氯苯基)-2,5-二甲基-1H-吡咯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is an organic compound characterized by a pyrrole ring substituted with a 3,4-dichlorophenyl group and two methyl groups at the 2 and 5 positions
科学研究应用
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
Target of Action
Compounds with similar structures, such as 3,4-dichlorophenyl isocyanate, are used as chemical intermediates and in organic synthesis .
Mode of Action
Related compounds like dcmu (3-(3,4-dichlorophenyl)-1,1-dimethylurea) are known to inhibit photosynthesis by blocking the q b plastoquinone binding site of photosystem ii, disallowing the electron flow from photosystem ii to plastoquinone . This interrupts the photosynthetic electron transport chain in photosynthesis and thus reduces the ability of the plant to turn light energy into chemical energy .
Biochemical Pathways
Compounds with similar structures, such as dcmu, are known to interrupt the photosynthetic electron transport chain in photosynthesis .
Pharmacokinetics
Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and predominantly excreted in urine .
Result of Action
Related compounds like dcmu are known to reduce the ability of the plant to turn light energy into chemical energy .
Action Environment
It is known that the composition of the water matrix is a key factor for the photofate of biocides in various natural waters .
生化分析
Biochemical Properties
Similar compounds, such as 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU), are known to inhibit photosynthesis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares similar properties, it could interact with enzymes and proteins involved in photosynthetic reactions. The nature of these interactions would likely involve binding to specific sites on these biomolecules, potentially altering their function.
Cellular Effects
The cellular effects of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole are currently unknown. If it shares properties with DCMU, it could impact various types of cells and cellular processes. For instance, DCMU is known to inhibit the transit through G2/M phase in the cell cycle of Euglena gracilis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole has similar effects, it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Dcmu, a structurally similar compound, is known to block the QB plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares this mechanism, it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Studies on similar compounds like DCMU have shown that it can affect the cell cycle transit in Euglena gracilis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole has similar effects, it could influence the stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Metabolic Pathways
Dcmu, a similar compound, is known to interrupt the photosynthetic electron transport chain in photosynthesis . If 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole shares this property, it could interact with enzymes or cofactors involved in photosynthesis, potentially affecting metabolic flux or metabolite levels.
准备方法
The synthesis of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and acetylacetone.
Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as hydrochloric acid.
Procedure: The 3,4-dichloroaniline reacts with acetylacetone in the presence of the acid catalyst to form the desired pyrrole compound through a cyclization reaction.
Industrial Production: On an industrial scale, the process may involve continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3 and 4 positions of the phenyl ring, using reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions include various substituted pyrroles and phenyl derivatives.
相似化合物的比较
1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole can be compared with other similar compounds:
Similar Compounds: Examples include 3,4-dichlorophenylhydrazine hydrochloride and 3,4-dichloromethylphenidate.
Uniqueness: The unique substitution pattern on the pyrrole ring and the presence of the 3,4-dichlorophenyl group confer distinct chemical and biological properties, making it valuable for specific applications.
属性
IUPAC Name |
1-(3,4-dichlorophenyl)-2,5-dimethylpyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)10-5-6-11(13)12(14)7-10/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDPUUHTNZPKBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)
![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)


![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2394587.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)



![2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanoic acid](/img/structure/B2394594.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2394596.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2394598.png)
